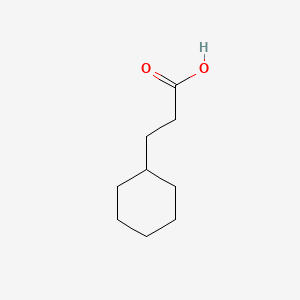

3-Cyclohexylpropanoic acid

概要

説明

シクロヘキサンプロパン酸は、3-シクロヘキシルプロパン酸としても知られており、分子式C₉H₁₆O₂を持つ有機化合物です。これは、プロパン酸基に結合したシクロヘキサン環を含む脂環式脂肪酸です。 この化合物は、有機合成における用途や、さまざまな化学プロセスにおける中間体として知られています .

準備方法

合成経路と反応条件: シクロヘキサンプロパン酸は、桂皮酸の水素化によって合成することができます。この反応は、パラジウム触媒の存在下、水素ガスを使用して桂皮酸中の二重結合を還元するものです。 反応条件には、通常、50〜100℃の温度範囲と1〜5気圧の圧力があります .

工業生産方法: 工業的な設定では、シクロヘキサンプロパン酸は、桂皮酸の触媒的加水素化によって生成されます。このプロセスは、パラジウム触媒の存在下、桂皮酸が水素化される連続フロー反応器を使用することを伴います。 反応は、高い収率を得るために高温高圧で行われます .

反応の種類:

酸化: シクロヘキサンプロパン酸は、酸化反応を受けてシクロヘキサンプロパン酸誘導体を生成することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、シクロヘキサンプロパノールに還元することができます。

一般的な試薬と条件:

酸化: 室温で水性媒体中の過マンガン酸カリウム。

還元: 低温で無水エーテル中の水素化リチウムアルミニウム。

生成される主な生成物:

酸化: シクロヘキサンプロパン酸誘導体。

還元: シクロヘキサンプロパノール。

置換: シクロヘキサンプロパン酸のエステル.

4. 科学研究への応用

シクロヘキサンプロパン酸は、科学研究において幅広い用途があります。

化学: 医薬品や農薬など、さまざまな有機化合物の合成における中間体として使用されます。

生物学: この化合物は、生物活性分子の合成における前駆体としての役割など、潜在的な生物活性を研究されています。

医学: シクロヘキサンプロパン酸誘導体は、抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています。

科学的研究の応用

Chemical Synthesis

3-Cyclohexylpropanoic acid serves as a crucial intermediate in the synthesis of various chemical compounds:

- Pharmaceutical Intermediates : It is utilized to produce 3-cyclohexyl-propionyl chloride, which is an important precursor in the synthesis of pharmaceutical agents .

- Synthesis of Esters : The compound can also be employed in the synthesis of pineapple esters, which are used in flavoring and fragrance industries .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of derivatives of this compound:

- A series of new (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate esters demonstrated cytotoxic activity against human leukemic cell lines. The method developed for quantification via ultra high-performance liquid chromatography—tandem mass spectrometry (UHPLC–MS/MS) showed high sensitivity and accuracy, with lower limits of quantitation at 1.3 ng/mL for DE-EDCP and 0.3 μg/mL for EDCP .

Antitubercular Activity

Research has also focused on the synthesis of nitrogen heterocyclic compounds derived from this compound:

- Compounds such as 6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole exhibited potent tuberculostatic activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 1.5 to 12.5 μg/mL. Notably, these compounds showed selectivity towards M. tuberculosis compared to eukaryotic cells, indicating their potential as selective antitubercular agents .

Organotin Complexes

The compound has been studied for its role in organotin(IV) carboxylates:

- Synthesis and characterization of organotin(IV) derivatives from this compound revealed promising biological activities, including antimicrobial properties . These derivatives were synthesized by reacting tri- and di-organotin(IV) chlorides with sodium 3-cyclohexylpropanoate.

Structure-Based Drug Design

The structure-based design approach has been applied to develop inhibitors targeting norovirus proteases:

- Novel triazole-based macrocyclic inhibitors were synthesized using derivatives of this compound, demonstrating effective inhibition against norovirus 3C-like protease in vitro, with implications for antiviral drug development .

Data Summary Table

| Application Area | Compound Derivative | Activity/Outcome |

|---|---|---|

| Chemical Synthesis | 3-Cyclohexyl-propionyl chloride | Pharmaceutical intermediates |

| Medicinal Chemistry | Ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate | Cytotoxic against human leukemic cell lines |

| Antitubercular Activity | Benzimidazole derivatives | MIC values: 1.5 - 12.5 μg/mL against M. tuberculosis |

| Organotin Complexes | Organotin(IV) derivatives | Antimicrobial activity |

| Drug Design | Triazole-based inhibitors | Inhibition of norovirus proteases |

作用機序

シクロヘキサンプロパン酸の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素の配位子として作用し、その活性を調節することができます。たとえば、脂肪酸代謝に関与する酵素の活性を阻害し、細胞プロセスを変化させることができます。 正確な分子標的および経路は、特定の用途および使用状況によって異なります .

6. 類似の化合物との比較

シクロヘキサンプロパン酸は、次のような他の類似の化合物と比較することができます。

シクロヘキサン酢酸: プロパン酸基ではなく酢酸基を持つ同様の構造。

シクロヘキサン酪酸: プロパン酸基ではなく酪酸基を持つ同様の構造。

シクロヘキシル酢酸: 酢酸基に結合したシクロヘキシル基を持つ同様の構造。

独自性: シクロヘキサンプロパン酸は、シクロヘキサン環とプロパン酸基の特定の組み合わせによりユニークであり、これにより明確な化学的および物理的特性が付与されます。 この独自性は、有機合成や生物活性化合物の製造など、さまざまな用途で価値があります .

類似化合物との比較

Cyclohexanepropanoic acid can be compared with other similar compounds, such as:

Cyclohexaneacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

Cyclohexanebutyric acid: Similar structure but with a butyric acid group instead of a propanoic acid group.

Cyclohexylacetic acid: Similar structure but with a cyclohexyl group attached to an acetic acid group.

Uniqueness: Cyclohexanepropanoic acid is unique due to its specific combination of a cyclohexane ring and a propanoic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, including organic synthesis and the production of bioactive compounds .

生物活性

3-Cyclohexylpropanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized via several methods, with one notable approach involving the oxidation of cinnamic acid followed by hydrogenation. The process yields high purity and yield rates, often exceeding 90% without extensive post-treatment steps .

Synthetic Route

- Step 1 : Oxidation of cinnamic acid in an alkaline solution using a silver-carbon catalyst.

- Step 2 : Hydrogenation of the resulting product using a ruthenium catalyst, followed by acidification to obtain this compound.

This method is efficient and cost-effective, making it suitable for large-scale production.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent tuberculostatic activity against Mycobacterium tuberculosis. Compounds synthesized from this acid, particularly those bearing benzimidazole-like systems, showed minimal inhibitory concentrations (MIC) ranging from 1.5 to 12.5 μg/mL. Notably, some derivatives were selective for M. tuberculosis, sparing human fibroblasts and other microbial strains, indicating their potential as targeted antitubercular agents .

Antitumor Activity

Research has also highlighted the antitumor properties of certain derivatives of this compound. For instance, compounds derived from this acid demonstrated significant cytotoxic effects against various cancer cell lines, including human glioma (U251) cells. The most effective derivative was found to induce apoptosis through oxidative stress mechanisms, with IC50 values lower than those of conventional chemotherapeutics like cisplatin .

Summary of Antitumor Findings

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| n-butyl ester 1e | U251 (human glioma) | <10 | Induction of ROS and apoptosis |

| Other derivatives | HL-60 (leukemia) | >20 | Cytotoxicity observed |

Lipophilicity and Absorption

The lipophilicity of this compound derivatives has been studied to predict their absorption and bioavailability. A strong correlation was found between lipophilicity parameters and antiproliferative activity. This information is crucial for understanding how these compounds might behave in vivo and their potential as therapeutic agents .

Case Study 1: Antitubercular Activity

A series of novel compounds derived from this compound were tested against M. tuberculosis. The most promising candidates showed selective activity with minimal toxicity to human cells, indicating a favorable therapeutic index.

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that the n-butyl ester derivative significantly inhibited the growth of glioma cells while sparing normal astrocytes. This selectivity suggests that modifications to the cyclohexylpropanoic structure can enhance therapeutic efficacy while reducing side effects.

化学反応の分析

Esterification Reactions

3-CPA undergoes esterification with alcohols to form cyclohexylpropanoate esters, widely used in fragrance and pharmaceutical industries.

Key Findings :

-

Patent CN109824502A demonstrates direct esterification of 3-CPA with allyl alcohol under acidic conditions, yielding fragrance precursors.

-

Esters like ethyl and methyl derivatives are synthesized via hydrogenation of cinnamate intermediates using ruthenium catalysts (120–140°C, 2–6 hr) .

Metal Carboxylate Formation

3-CPA reacts with organotin(IV) chlorides to form bioactive metal complexes.

Key Findings :

-

Triorganotin(IV) derivatives (e.g., trimethyltin) form pentacoordinated complexes, as confirmed by IR and NMR spectroscopy .

-

These complexes exhibit cytotoxic activity against human leukemic cell lines (IC₅₀: 10–45 μM) .

Salt Formation

3-CPA reacts with bases to form carboxylate salts, critical for purification and further synthesis.

Key Findings :

-

Sodium salts of 3-CPA are intermediates in hydrogenation reactions, enabling direct use in subsequent steps without purification .

Oxidation and Reduction

While 3-CPA itself is stable, its derivatives undergo redox reactions:

Oxidation of Esters

-

Ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate esters generate reactive oxygen species (ROS) in leukemic cells, inducing mitochondrial apoptosis via caspase-independent pathways .

Reduction of Carboxylic Acid Group

-

Lithium aluminum hydride (LiAlH₄) reduces 3-CPA to 3-cyclohexylpropanol, though this reaction is less explored in literature.

Biological Activity of Derivatives

Ester and organotin derivatives of 3-CPA exhibit notable bioactivity:

Key Findings :

-

Ethylenediamine esters induce apoptosis in HL-60 leukemic cells by increasing superoxide production and depolarizing mitochondrial membranes .

-

Organotin complexes show selective toxicity toward cancer cells over healthy mononuclear cells .

Analytical Characterization

3-CPA and its derivatives are characterized by:

特性

IUPAC Name |

3-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZLEGIHUQOJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061028 | |

| Record name | Cyclohexanepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-97-3 | |

| Record name | Cyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanepropanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U36W9HNV6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。